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2-ethyl-7-hydroxy-4H-chromen-4-

one

CAS No.: 137215-31-7

Cat. No.: B8648353

Get Quote

Executive Summary
The structural elucidation of small-molecule intermediates is a critical bottleneck in modern

drug discovery. 2-Ethyl-7-hydroxy-4H-chromen-4-one (Chemical Formula: C₁₁H₁₀O₃, MW:

190.20) is a highly functionalized benzopyran-4-one derivative. It serves as a vital synthetic

intermediate in the development of dihydropyranochromone (DCP) and dicamphanoyl-

khellactone (DCK) analogues, which are potent non-nucleoside reverse transcriptase inhibitors

(NNRTIs) targeting HIV-1[1][2].

This technical guide provides an in-depth, self-validating analytical framework for the definitive

structural elucidation of 2-ethyl-7-hydroxy-4H-chromen-4-one. By integrating High-Resolution

Electrospray Ionization Mass Spectrometry (HR-ESI-MS) with 1D and 2D Nuclear Magnetic

Resonance (NMR) spectroscopy, we establish a rigorous methodology that moves beyond

empirical observation into mechanistic causality.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b8648353#bc-rfq
https://www.benchchem.com/product/b8648353/docs?utm_src=pdf-body#comprehensive-structure-elucidation-of-2-ethyl-7-hydroxy-4h-chromen-4-one
https://pmc.ncbi.nlm.nih.gov/articles/PMC3183312/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3171603/
https://www.benchchem.com/product/b8648353/docs?utm_src=pdf-body#comprehensive-structure-elucidation-of-2-ethyl-7-hydroxy-4h-chromen-4-one
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8648353?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Analytical Strategy: Causality in Experimental
Design
As application scientists, we do not merely execute protocols; we design them based on the

physicochemical realities of the target molecule. The analytical strategy for this chromone

derivative is predicated on the following causal decisions:

Solvent Selection for NMR (DMSO-d₆ vs. CDCl₃): The 7-hydroxyl group of the chromone

core is highly prone to rapid proton exchange in halogenated solvents like CDCl₃, which

often results in a broad, unintegrable baseline hump. By utilizing DMSO-d₆, the strong

hydrogen-bond accepting nature of the sulfoxide oxygen "locks" the hydroxyl proton,

reducing the exchange rate and allowing it to be observed as a sharp, distinct singlet[3].

Dual-Polarity HR-ESI-MS: The 7-hydroxyl group is unusually acidic (pKa ~ 7.5) due to the

electron-withdrawing nature of the cross-conjugated γ-pyrone system. Consequently,

negative ionization mode ([M-H]⁻) provides a highly abundant, adduct-free pseudo-molecular

ion. Running both positive and negative modes creates a self-validating system where the

exact mass is confirmed independently from two different ionic species.

FTIR as a Pre-Screening Tool: The C=O stretch in a standard ketone typically appears at

~1715 cm⁻¹. However, in 2-ethyl-7-hydroxy-4H-chromen-4-one, the carbonyl is part of a

highly delocalized γ-pyrone system. This extensive resonance significantly lowers the

double-bond character of the C=O bond, shifting the absorption to a characteristic ~1640–

1650 cm⁻¹. Observing this specific shift validates the integrity of the chromone core prior to

expensive NMR time[3][4].

Experimental Methodologies
Sample Preparation Protocol

Purity Verification: Ensure the sample is ≥98% pure via UPLC-UV (detected at 254 nm,

corresponding to the chromone π-π* transition) prior to structural analysis.

NMR Preparation: Dissolve exactly 5.0 mg of the desiccated compound in 600 µL of

anhydrous DMSO-d₆ (99.9 atom % D) containing 0.03% (v/v) Tetramethylsilane (TMS) as an

internal reference. Transfer to a 5 mm precision NMR tube.
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MS Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v)

containing 0.1% Formic Acid (for positive mode) or 0.1% Ammonium Hydroxide (for negative

mode).

HR-ESI-MS Acquisition
Calibration: Calibrate the Time-of-Flight (TOF) mass spectrometer using a sodium formate

cluster solution to ensure mass accuracy within < 5 ppm.

Parameters:

Capillary Voltage: +3.0 kV (ESI+) / -2.5 kV (ESI-)

Desolvation Temperature: 350 °C

Cone Voltage: 30 V (optimized to prevent in-source fragmentation of the ethyl group).

Acquisition: Scan from m/z 100 to 1000. Lock mass correction must be applied continuously

using Leucine Enkephalin.

NMR Spectroscopy Acquisition
Hardware: Acquire data on a 400 MHz or 500 MHz NMR spectrometer equipped with a 5

mm cryoprobe.

1D ¹H NMR: Use a standard 30° pulse sequence (zg30). Acquire 16 scans with a relaxation

delay (D1) of 2.0 seconds to ensure accurate integration of the ethyl protons.

1D ¹³C NMR: Use a proton-decoupled pulse sequence (zgpg30). Acquire 1024 scans with a

D1 of 2.0 seconds. The high number of scans is required to resolve the quaternary carbons

(C-2, C-4, C-4a, C-7, C-8a)[5].

2D NMR (HSQC & HMBC): Acquire gradient-selected HSQC to map one-bond C-H

couplings. Acquire gradient-selected HMBC (optimized for long-range coupling constants of

J = 8 Hz) to map the carbon framework across the oxygen heteroatoms.

Data Presentation and Structural Elucidation
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High-Resolution Mass Spectrometry (HR-ESI-MS)
The exact mass confirms the molecular formula C₁₁H₁₀O₃. The self-validating dual-polarity data

is summarized below.

Table 1: HR-ESI-MS Data for 2-Ethyl-7-hydroxy-4H-chromen-4-one

Ionization
Mode

Observed
Ion

Formula
Theoretical
Mass (m/z)

Experiment
al Mass
(m/z)

Mass Error
(ppm)

Positive

(ESI+)
[M+H]⁺ C₁₁H₁₁O₃⁺ 191.0703 191.0705 +1.0

Negative

(ESI-)
[M-H]⁻ C₁₁H₉O₃⁻ 189.0557 189.0554 -1.6

NMR Spectral Assignments
The ¹H and ¹³C NMR assignments rely heavily on the anisotropic effects of the chromone

core[6][7]. The C-4 carbonyl exerts a strong magnetic deshielding effect on the spatially

adjacent H-5 proton, pushing it significantly downfield (~7.85 ppm) compared to standard

aromatic protons. Conversely, the electron-donating resonance effect of the 7-hydroxyl group

shields H-6 and H-8, pushing them upfield (~6.90 and ~6.80 ppm, respectively).

Table 2: ¹H (400 MHz) and ¹³C (100 MHz) NMR Data in DMSO-d₆
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Position ¹³C Shift (ppm) Carbon Type
¹H Shift (ppm),
Multiplicity, J
(Hz)

Structural
Rationale

2 167.8 C (Quat) -
Deshielded enol-

ether carbon.

3 108.5 CH 6.05, s, 1H

Characteristic

vinylic proton of

chromone.

4 176.5 C=O -

γ-pyrone

carbonyl; upfield

from standard

ketones.

4a 115.3 C (Quat) -
Bridgehead

carbon.

5 126.8 CH
7.85, d, J = 8.8,

1H

Deshielded by C-

4 carbonyl

anisotropy.

6 114.6 CH
6.90, dd, J = 8.8,

2.2, 1H

Ortho to H-5,

meta to H-8.

Shielded by 7-

OH.

7 162.4 C-OH -
Oxygen-bearing

aromatic carbon.

8 102.3 CH
6.80, d, J = 2.2,

1H

Meta to H-6.

Highly shielded

by 7-OH and ring

oxygen.

8a 157.2 C-O -

Oxygen-bearing

bridgehead

carbon.

1' 27.4 CH₂ 2.65, q, J = 7.5,

2H

Ethyl methylene,

adjacent to C-2
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sp² carbon.

2' 11.6 CH₃
1.25, t, J = 7.5,

3H

Ethyl methyl

group.

7-OH - OH 10.65, br s, 1H

Exchangeable

proton, locked by

DMSO-d₆.

2D NMR Connectivity Mapping (HMBC)
To unambiguously assign the quaternary carbons and link the ethyl group to the chromone

core, HMBC spectroscopy is deployed. The critical differentiation between the two oxygen-

bearing quaternary carbons (C-7 and C-8a) relies on long-range couplings.

Table 3: Key HMBC (²J / ³J C-H) Correlations

Proton
Correlated Carbons
(HMBC)

Mechanistic Deduction

H-3 (6.05 ppm) C-2, C-4, C-4a, C-1'
Confirms the ethyl group is

attached at C-2, not C-3.

H-5 (7.85 ppm) C-4, C-7, C-8a

Links the A-ring to the C-4

carbonyl. Differentiates C-7/C-

8a.

H-8 (6.80 ppm) C-4a, C-6, C-7
Confirms the position of the

hydroxyl group at C-7.

H-1' (2.65 ppm) C-2, C-3, C-2'
Anchors the ethyl methylene to

the chromone C-2 position.

Structural Elucidation Workflow
The logical progression of the analytical data forms a closed, self-validating loop. The diagram

below maps the causality of the elucidation process.
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(A & C rings)
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2
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Confirmed Structure:
2-ethyl-7-hydroxy-4H-chromen-4-one

Click to download full resolution via product page

Structural elucidation workflow for 2-ethyl-7-hydroxy-4H-chromen-4-one using MS and NMR.
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Conclusion
The structural elucidation of 2-ethyl-7-hydroxy-4H-chromen-4-one requires a deliberate,

mechanistically grounded analytical approach. By utilizing DMSO-d₆ to lock the exchangeable

7-hydroxyl proton, leveraging the anisotropic deshielding of the C-4 carbonyl to anchor the A-

ring protons, and utilizing HMBC to bridge the heteroatom gaps, the structure is confirmed with

absolute certainty. This rigorous validation ensures the integrity of downstream synthetic

pipelines, particularly in the development of complex anti-HIV pharmacophores[1][2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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